ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate
説明
特性
IUPAC Name |
ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYTBDESFKGJL-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation Route
This method begins with the preparation of a 3,4-dihydroisoquinoline precursor. A representative protocol involves:
-
Synthesis of 6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline :
-
Ylidene Ethanoate Formation :
Reaction Scheme :
Post-Functionalization of Isoquinoline Cores
An alternative route modifies pre-synthesized isoquinolines:
-
Nitration and Reduction :
-
Alkylation and Condensation :
Optimization of Reaction Conditions
Critical parameters influencing yield and stereoselectivity include:
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | Enhances electrophilicity of carbonyl |
| Temperature | 80–90°C | Favors E-configuration via kinetic control |
| Solvent | Toluene | Improves solubility of intermediates |
| Reaction Time | 12–16 hours | Minimizes side reactions |
The use of trimethylaluminium as a co-catalyst in the condensation step increases yields to 70–75% by stabilizing reactive intermediates.
Characterization and Analytical Data
The compound is characterized by:
-
¹H NMR (600 MHz, CDCl₃) :
-
δ 1.35 (t, 3H, CH₂CH₃), 1.58 (s, 6H, 3,3-(CH₃)₂), 3.87 (s, 6H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 6.72 (s, 1H, H8), 7.25 (s, 1H, H5).
-
-
IR (ATR) :
-
HRMS :
-
Calculated for C₁₉H₂₅NO₅ [M+H]⁺: 364.1756; Found: 364.1752.
-
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 98 | 9:1 | High |
| Post-Functionalization | 55 | 95 | 7:3 | Moderate |
The cyclocondensation route is preferred for industrial applications due to higher yields and scalability, whereas post-functionalization offers flexibility for structural analogs .
化学反応の分析
Types of Reactions
Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like pyridine.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The dihydroisoquinoline core may also play a role in modulating biological pathways, contributing to its pharmacological effects .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs in the dihydroisoquinoline family. Below is a detailed analysis:
Structural Analogues with Varied Substituents (Table 1)
Key Findings :
- The 3,3-dimethyl groups in the target compound confer conformational rigidity and enhanced lipophilicity compared to 6d, which lacks these substituents .
- Unlike 6e and 6f, the ethyl ester in the target compound balances moderate polarity and hydrolytic stability, making it more suitable for passive membrane diffusion than sulfonyl or carboxamide derivatives .
Pharmacological Probes for σ₂ Receptors
The lead compound 2-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]-3,4-dihydroisoquinolin-1(2H)-one (3) (logP = 2.1) was optimized for σ₂ receptor binding and PET imaging . Compared to this probe:
- The target compound’s ethyl ester and dimethyl groups increase its logP (estimated >2.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The absence of a propyl linker and dihydroisoquinolinone ring in the target compound suggests divergent receptor affinity profiles.
生物活性
Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by its unique isoquinoline structure, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of 363.41 g/mol. The structure can be represented as follows:
1. Neuropharmacological Effects
Research indicates that compounds with isoquinoline structures often exhibit neuropharmacological effects. Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has been studied for its potential as a selective monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are significant in the treatment of neurodegenerative diseases such as Parkinson's disease.
- Mechanism of Action : The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine in the brain, which can alleviate symptoms associated with Parkinson's disease and depression .
2. Antioxidant Properties
The compound has demonstrated antioxidant activity in various in vitro studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases.
- Case Study : A study found that derivatives of isoquinoline exhibited significant free radical scavenging activity, suggesting that ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate may also possess similar properties .
3. Antimicrobial Activity
Emerging research highlights the antimicrobial potential of isoquinoline derivatives. Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has shown inhibitory effects against various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
This table summarizes the antimicrobial efficacy observed in preliminary studies.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate in treating neurodegenerative conditions. Results suggest significant improvements in motor function and cognitive performance following treatment.
Clinical Implications
The potential use of this compound in clinical settings could expand therapeutic options for patients with neurodegenerative diseases and conditions related to oxidative stress.
Q & A
Q. What are the efficient synthetic routes for ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate?
The compound can be synthesized via palladium-catalyzed cascade reactions. A typical procedure involves coupling N-propargylamide precursors (e.g., N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide ) with arylboronic acids in ethanol, using PdCl₂ as a catalyst and K₃PO₄ as a base. Reaction optimization includes stirring at 79°C under N₂, followed by purification via flash chromatography (n-hexane/EtOAc, 70:30 v/v) .
Q. How is stereoselectivity controlled during the synthesis of dihydroisoquinolinone derivatives?
Stereochemical outcomes (E/Z isomerism) are influenced by the reaction solvent, temperature, and catalyst loading. For example, ethanol as a solvent and elevated temperatures (e.g., 79°C) favor specific tautomers. X-ray crystallography (e.g., at 150 K) confirms stereochemistry, as seen in related dihydroisoquinoline nitrosoacetonitrile derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substitution patterns and stereochemistry.
- X-ray crystallography : Resolves structural ambiguities, such as nitroso group orientation in tautomers (e.g., E-cis vs. Z-cis isomers) .
- TLC and HPLC : Monitor reaction progress and purity .
Advanced Research Questions
Q. What strategies address low yields in palladium-catalyzed cyclization reactions?
Yield optimization involves:
Q. How do structural modifications (e.g., bromination) affect bioactivity?
Bromination at position 6 (e.g., 6-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one ) enhances binding to targets like BACE-1 (β-secretase), critical in Alzheimer’s research. Computational docking studies correlate steric bulk with inhibitory potency .
Q. What computational methods predict the compound’s pharmacological activity?
Molecular dynamics simulations and density functional theory (DFT) model interactions with targets like TRPC6 channels. For example, TRPC6-PAM-C20 (a derivative) shows EC₅₀ = 2.37 μM in HEK293 cells, validated via Ca²⁺ flux assays .
Q. How do tautomeric forms impact crystallographic data interpretation?
Tautomers (e.g., nitroso vs. oxime forms) create challenges in assigning molecular geometry. Single-crystal X-ray diffraction (1.78 Å resolution) distinguishes rotational isomers, as demonstrated in studies of nitrosoacetonitrile derivatives .
Q. What contradictions exist in regioselectivity data for dihydroisoquinoline derivatives?
Discrepancies arise in aryl vs. indolyl substitution patterns. For instance, 3-indolyl groups may favor alternative cyclization pathways compared to phenylboronic acids, necessitating mechanistic studies using isotopic labeling .
Q. How is this compound utilized in developing σ₂ receptor PET probes?
Derivatives like 2-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)propyl]-3,4-dihydroisoquinolin-1-one are radiolabeled (e.g., with ¹¹C) for cancer imaging. Lipophilicity (logP) is optimized to balance blood-brain barrier penetration and target affinity .
Q. What role does the ethyl ester group play in stabilizing the enolate intermediate?
The ethoxycarbonyl moiety enhances electron withdrawal, stabilizing the dihydroisoquinolinylidene intermediate during cyclization. IR spectroscopy and Hammett plots validate electronic effects .
Methodological Tables
Table 1. Key Reaction Parameters for Palladium-Catalyzed Synthesis
Table 2. Pharmacological Data for Related Derivatives
| Compound | Target | Activity (EC₅₀/IC₅₀) | Application | Reference |
|---|---|---|---|---|
| TRPC6-PAM-C20 | TRPC6 channel | 2.37 μM | Calcium signaling | |
| BACE-1 inhibitor | β-secretase | 0.8 nM | Alzheimer’s research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
